5-(4-Chlorophenyl)-6-((4-nitrophenoxy)methyl)pyrimidine-2,4-diamine
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Description
5-(4-Chlorophenyl)-6-((4-nitrophenoxy)methyl)pyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C17H14ClN5O3 and its molecular weight is 371.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118203. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-(4-Chlorophenyl)-6-((4-nitrophenoxy)methyl)pyrimidine-2,4-diamine (CAS Number: 136265-92-4) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article explores the biological activity of this compound based on diverse sources and includes relevant data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is C17H14ClN5O3. The structure features a pyrimidine core substituted with a 4-chlorophenyl group and a 4-nitrophenoxy methyl group, contributing to its biological properties.
Antimicrobial Activity
Research has indicated that derivatives of pyrimidines exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various microbial strains.
- Minimum Inhibitory Concentration (MIC) : Studies have shown that related compounds within the same chemical class possess MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- Biofilm Inhibition : The compound demonstrated potential in inhibiting biofilm formation, which is crucial for treating chronic infections .
Antiviral Activity
The compound's structural analogs have been investigated for their antiviral properties, particularly against HIV and other viral pathogens.
- Reverse Transcriptase Inhibition : Some derivatives have shown potent inhibition of reverse transcriptase with IC50 values as low as 1.96 μM, indicating significant antiviral activity .
Anticancer Potential
The anticancer properties of pyrimidine derivatives are well-documented. The compound has been studied for its ability to inhibit cancer cell proliferation.
- Thymidylate Synthase Inhibition : Similar compounds have been identified as inhibitors of thymidylate synthase, which is a critical enzyme in DNA synthesis and repair . This inhibition can lead to reduced cancer cell growth.
1. Antimicrobial Evaluation
A study conducted on various pyrimidine derivatives, including our compound of interest, revealed:
Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Reduction (%) |
---|---|---|---|
5a | 0.22 | 0.25 | 85 |
7b | 0.20 | 0.22 | 90 |
This data indicates that the tested compounds significantly inhibit both bacterial growth and biofilm formation .
2. Antiviral Efficacy
In vitro studies on related compounds demonstrated:
Compound | IC50 (μM) | Target Enzyme |
---|---|---|
Pyrazole derivative | 1.96 | Reverse Transcriptase |
Thiazolidinone | 0.26 | NS5B RNA Polymerase |
These findings suggest that structural modifications can enhance antiviral activity against specific targets .
Properties
IUPAC Name |
5-(4-chlorophenyl)-6-[(4-nitrophenoxy)methyl]pyrimidine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O3/c18-11-3-1-10(2-4-11)15-14(21-17(20)22-16(15)19)9-26-13-7-5-12(6-8-13)23(24)25/h1-8H,9H2,(H4,19,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOPSVSKELTMGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(N=C2N)N)COC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30159752 |
Source
|
Record name | 5-(4-Chlorophenyl)-6-((4-nitrophenoxy)methyl)pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30159752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136265-92-4 |
Source
|
Record name | 5-(4-Chlorophenyl)-6-((4-nitrophenoxy)methyl)pyrimidine-2,4-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136265924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(4-Chlorophenyl)-6-((4-nitrophenoxy)methyl)pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30159752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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